1,4-Bis(dibenzo[b,d]furan-2-ylsulfonyl)-1,4-diazepane
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Overview
Description
1,4-Bis(dibenzo[b,d]furan-2-ylsulfonyl)-1,4-diazepane is a complex organic compound that features a diazepane ring substituted with dibenzo[b,d]furan-2-ylsulfonyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Bis(dibenzo[b,d]furan-2-ylsulfonyl)-1,4-diazepane typically involves the reaction of dibenzo[b,d]furan-2-sulfonyl chloride with 1,4-diazepane under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the reagents and by-products.
Chemical Reactions Analysis
Types of Reactions
1,4-Bis(dibenzo[b,d]furan-2-ylsulfonyl)-1,4-diazepane can undergo various chemical reactions, including:
Oxidation: The sulfonyl groups can be further oxidized under strong oxidative conditions.
Substitution: The diazepane ring can participate in nucleophilic substitution reactions, where the sulfonyl groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.
Substitution: Nucleophiles such as amines or thiols can react with the sulfonyl groups in the presence of a base like sodium hydroxide.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while substitution reactions can produce various substituted diazepane derivatives .
Scientific Research Applications
1,4-Bis(dibenzo[b,d]furan-2-ylsulfonyl)-1,4-diazepane has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: The compound is investigated for its potential use in drug development, particularly as inhibitors of specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 1,4-Bis(dibenzo[b,d]furan-2-ylsulfonyl)-1,4-diazepane involves its interaction with specific molecular targets. For instance, its derivatives may inhibit enzymes like protein tyrosine phosphatase 1B (PTP1B), which is involved in the regulation of insulin signaling and glucose homeostasis . The compound’s structure allows it to fit into the active site of the enzyme, blocking its activity and thereby exerting its biological effects.
Comparison with Similar Compounds
Similar Compounds
Dibenzofuran: A simpler compound with a similar core structure but lacking the diazepane ring and sulfonyl groups.
Dibenzo[b,d]thiophene: Similar in structure but contains sulfur atoms instead of oxygen in the furan rings.
Naphtho[1,2-b]benzofuran: Another related compound with a fused benzofuran structure.
Uniqueness
1,4-Bis(dibenzo[b,d]furan-2-ylsulfonyl)-1,4-diazepane is unique due to its combination of a diazepane ring with dibenzo[b,d]furan-2-ylsulfonyl groups This unique structure imparts specific chemical and biological properties that are not found in simpler or related compounds
Properties
Molecular Formula |
C29H24N2O6S2 |
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Molecular Weight |
560.6 g/mol |
IUPAC Name |
1,4-bis(dibenzofuran-2-ylsulfonyl)-1,4-diazepane |
InChI |
InChI=1S/C29H24N2O6S2/c32-38(33,20-10-12-28-24(18-20)22-6-1-3-8-26(22)36-28)30-14-5-15-31(17-16-30)39(34,35)21-11-13-29-25(19-21)23-7-2-4-9-27(23)37-29/h1-4,6-13,18-19H,5,14-17H2 |
InChI Key |
QETLTYQDYREWGL-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN(C1)S(=O)(=O)C2=CC3=C(C=C2)OC4=CC=CC=C43)S(=O)(=O)C5=CC6=C(C=C5)OC7=CC=CC=C76 |
Origin of Product |
United States |
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